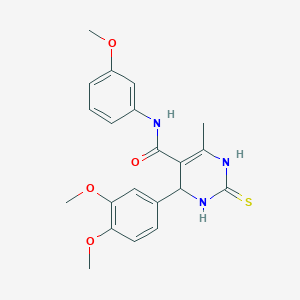
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DMTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMTCP is a pyrimidine derivative that has a thioxo group and two methoxyphenyl groups attached to its structure. In
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of dihydroorotate dehydrogenase, which leads to a decrease in the synthesis of pyrimidine nucleotides and cell growth inhibition. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In animal models, this compound has been found to exhibit analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. This compound has also been found to exhibit potent biological activity, which makes it a promising compound for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. This compound also has low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of this compound's mechanism of action and its potential use in combination with other anticancer agents. This compound's potential as an antiviral agent also warrants further investigation. Overall, this compound's unique structure and potent biological activity make it a promising compound for further research and development.
Méthodes De Synthèse
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized through a multistep reaction process. The first step involves the reaction between 3,4-dimethoxybenzaldehyde and 3-methoxyphenylacetonitrile in the presence of sodium methoxide to form 3,4-dimethoxyphenyl)-[3-(3-methoxyphenyl)propenyl]amine. The second step involves the reaction between the intermediate compound and 2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester in the presence of triethylamine to form this compound. This synthesis method has been optimized to achieve a high yield of this compound with high purity.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an antiviral agent against hepatitis C virus and dengue virus. In biochemistry, this compound has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In pharmacology, this compound has been found to exhibit analgesic and anti-inflammatory effects in animal models.
Propriétés
Formule moléculaire |
C21H23N3O4S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-14-6-5-7-15(11-14)26-2)19(24-21(29)22-12)13-8-9-16(27-3)17(10-13)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
Clé InChI |
JWDVZOUICWSLMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295216.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B295217.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
![N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B295224.png)
![3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295225.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295230.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B295232.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B295235.png)
![3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295236.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295238.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295241.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295243.png)
